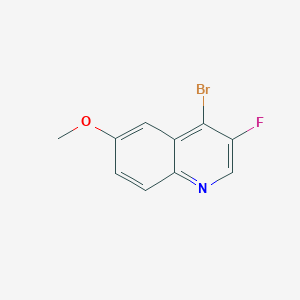
2,6-Dichloro-9-vinylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-9-vinyl-9H-purine is a purine derivative with the molecular formula C7H4Cl2N4. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a vinyl group at the 9 position on the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-vinylpurine typically involves the reaction of 2,6-dichloropurine with a vinylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2,6-dichloropurine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base in a water-acetonitrile mixture . The reaction conditions usually involve heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-9-vinyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-vinyl-9H-purine and 2,6-dithio-9-vinyl-9H-purine.
Oxidation and Reduction: Products include 2,6-dichloro-9-acetaldehyde-9H-purine and 2,6-dichloro-9-ethyl-9H-purine.
Addition Reactions: Products include 2,6-dichloro-9-(2-bromoethyl)-9H-purine.
Aplicaciones Científicas De Investigación
2,6-Dichloro-9-vinyl-9H-purine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-9-vinylpurine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the synthesis and repair of DNA and RNA . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropurine: Lacks the vinyl group and is used as a precursor in the synthesis of various purine derivatives.
2,6-Dichloro-9-propyl-9H-purine: Contains a propyl group instead of a vinyl group and has different reactivity and applications.
2,6-Dichloro-9-nitroso-9H-purine: Contains a nitroso group and is used in different chemical reactions.
Uniqueness
2,6-Dichloro-9-vinyl-9H-purine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Propiedades
Fórmula molecular |
C7H4Cl2N4 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
2,6-dichloro-9-ethenylpurine |
InChI |
InChI=1S/C7H4Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2 |
Clave InChI |
HLEGTEXNOCUVDG-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=NC2=C1N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8469043.png)

![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n-methyl-3-(trifluoromethyl)-](/img/structure/B8469058.png)




![2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile](/img/structure/B8469097.png)
![3-[(2-Pyridylmethyl)amino]propanamide](/img/structure/B8469098.png)


